molecular formula C15H11NO5S B2740170 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)oxy]-3-methoxybenzaldehyde CAS No. 298217-25-1

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)oxy]-3-methoxybenzaldehyde

Cat. No.: B2740170
CAS No.: 298217-25-1
M. Wt: 317.32
InChI Key: JZCRGAXBJPNVEN-UHFFFAOYSA-N
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Description

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)oxy]-3-methoxybenzaldehyde is a chemical compound with a complex structure that includes a benzothiazole ring and a methoxybenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)oxy]-3-methoxybenzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with a benzothiazole derivative under specific conditions. The reaction often requires a catalyst and may be carried out in an organic solvent at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)oxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy and benzothiazole groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)oxy]-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)oxy]-3-methoxybenzaldehyde is unique due to its specific functional groups and structural configuration, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)oxy]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5S/c1-20-13-8-10(9-17)6-7-12(13)21-15-11-4-2-3-5-14(11)22(18,19)16-15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCRGAXBJPNVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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